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1,5-Dihydroxy Canagliflozin

Cat. No.: B13841321
M. Wt: 462.5 g/mol
InChI Key: NFDBYLHDFDCVEI-ZJFHNGKCSA-N
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Description

Contextualization of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors in Biomedical Research

Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represent a significant class of medications in biomedical research, primarily for the management of type 2 diabetes mellitus. smolecule.comchemicalbook.com These agents function by inhibiting SGLT2, a protein expressed in the proximal renal tubules that is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. nih.gov By blocking this transporter, SGLT2 inhibitors reduce the reabsorption of glucose, increase its excretion in the urine, and consequently lower blood glucose levels. chemicalbook.comnih.gov This insulin-independent mechanism of action makes them a valuable therapeutic option. nih.gov

The academic and clinical significance of SGLT2 inhibitors extends beyond glycemic control. drugbank.com Extensive research has demonstrated their beneficial effects on cardiovascular and renal health. drugbank.comnih.gov Clinical trials have shown that these inhibitors can reduce the risk of major adverse cardiovascular events, hospitalization for heart failure, and the progression of diabetic kidney disease. drugbank.comnih.gov These findings have broadened their research scope, positioning them as agents with dual therapeutic potential for managing both metabolic and cardiovascular-renal conditions. nih.gov Canagliflozin (B192856) is a prominent and one of the first approved SGLT2 inhibitors. chemicalbook.comnih.gov

The Role of Metabolites and Related Compounds in Pharmaceutical and Biochemical Investigations

In some instances, active metabolites may possess superior pharmacological, pharmacokinetic, or safety profiles compared to their parent molecules. jnjmedicalconnect.com This has led to the development of active metabolites as drugs in their own right. jnjmedicalconnect.comnih.gov The field of metabolomics, the systematic study of metabolites, provides critical insights into cellular processes and metabolic pathways, which is invaluable for identifying biomarkers, understanding drug mechanisms, and assessing efficacy. Current time information in Bangalore, IN. Therefore, a comprehensive investigation of a drug's metabolic profile is essential for a complete understanding of its action and for the discovery of new therapeutic leads. springermedizin.de

Identification and Research Focus on 1,5-Dihydroxy Canagliflozin as a Key Related Entity

This compound has been identified as a derivative and a secondary metabolite of canagliflozin. smolecule.com It is formed through the hydroxylation of the parent compound at the first and fifth carbon positions of the glucose moiety. smolecule.com As a related chemical entity, it is also referred to as an impurity of canagliflozin. chemicalbook.com

Chemical Profile of this compound

Property Value Source
Molecular Formula C₂₄H₂₇FO₆S smolecule.com

| Molecular Weight | ~462.531 g/mol | smolecule.com |

This table presents the basic chemical properties of this compound.

Research has focused on this compound due to its presence in the metabolic cascade of canagliflozin. In vitro studies using human plasma have indicated that this compound may constitute approximately 8–12% of the total circulating metabolites. smolecule.com Like its parent compound, this compound is classified as an SGLT2 inhibitor and is under investigation for its potential role in managing type 2 diabetes, as well as for its potential cardiovascular and nephroprotective effects. smolecule.com A key area of academic inquiry is whether the specific structural modifications in this compound, namely the dual hydroxyl groups, might enhance its biological activity or alter its therapeutic profile compared to canagliflozin and its other metabolites. smolecule.com X-ray crystallography data suggest these modifications cause a notable axial rotation in the thiophene (B33073) ring, which could influence receptor binding kinetics. smolecule.com

Overview of Research Methodologies Employed in the Study of Complex Chemical Entities

The scientific investigation of complex chemical entities such as this compound relies on a range of sophisticated research methodologies. These techniques are essential for the synthesis, purification, identification, and characterization of the compound and its biological activities.

A typical research workflow involves multi-step organic synthesis to produce the compound. smolecule.com This often begins with a suitable precursor that undergoes various functional group modifications and coupling reactions to yield the final product. smolecule.com

Once synthesized, a variety of analytical methods are employed for characterization and quantification.

Key Research Methodologies

Methodology Application in Chemical Entity Research Source(s)
Chromatography (HPLC, UPLC) Separation and purification of the compound from reaction mixtures and biological samples. Quantitative analysis of the compound and its metabolites. afjbs.comhealthinformaticsjournal.com
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation of the compound and its metabolites. Often coupled with liquid chromatography (LC-MS/MS) for high sensitivity and selectivity in complex mixtures. afjbs.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization of the molecule, providing information on the connectivity and spatial arrangement of atoms. nih.gov
X-ray Crystallography Determination of the precise three-dimensional atomic structure of the crystalline compound, revealing details about bond angles and molecular conformation. smolecule.com

| In Vitro Biological Assays | Assessment of the compound's biological activity, such as its inhibitory effects on specific targets like the SGLT2 receptor. | nih.gov |

This table summarizes common research methods used to study complex chemical compounds like this compound.

These methods, often used in combination, provide a comprehensive understanding of the chemical nature and potential pharmacological relevance of a compound, forming the basis for further biomedical investigation. afjbs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27FO6S B13841321 1,5-Dihydroxy Canagliflozin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27FO6S

Molecular Weight

462.5 g/mol

IUPAC Name

(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1

InChI Key

NFDBYLHDFDCVEI-ZJFHNGKCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical Synthesis and Pathway Elucidation of 1,5 Dihydroxy Canagliflozin

Strategies for the Laboratory Synthesis of 1,5-Dihydroxy Canagliflozin (B192856) and Related Hydroxylated Canagliflozin Analogs

The synthesis of canagliflozin and its hydroxylated forms, including the acyclic 1,5-dihydroxy derivative, involves complex stereoselective routes and careful optimization of reaction conditions.

The core structure of canagliflozin contains a β-C-arylglucoside, which presents a significant stereochemical challenge during synthesis. The desired trans-configuration between the aryl moiety at C-1 and the hydroxyl group at C-2 of the glucose ring is crucial for its biological activity. scielo.br Several stereoselective strategies have been developed to achieve the desired β-anomer with high selectivity.

One approach involves the stereoselective cross-coupling of glycosyl bromides with arylzinc reagents, where the stereoselectivity is proposed to be directed by anchimeric assistance from a 2-pivaloyloxy group via a bicyclic intermediate. lgcstandards.com Another method utilizes the β-selective C-arylation of 1,6-anhydroglucose derivatives. This strategy can even be performed without traditional protecting groups by pre-treating the 1,6-anhydroglucose with organoaluminum reagents like diisobutylaluminum hydride (i-Bu₂AlH). cymitquimica.comnih.gov

The synthesis of hydroxylated analogs, including the formation of the ring-opened 1,5-Dihydroxy Canagliflozin, is not a primary metabolic pathway but can occur as a synthetic impurity. lgcstandards.com This ring-opening represents a loss of the stereocenters within the pyranose ring, leading to an acyclic hexaol structure. lgcstandards.com The synthesis of such analogs would diverge from the main canagliflozin synthesis at the point of C-glycosylation or during deprotection steps, where harsh conditions could lead to the opening of the glucose ring.

The synthesis of canagliflozin and its derivatives relies on the careful construction of key precursors and intermediates. A common strategy involves the synthesis of a diarylmethane moiety, which serves as a crucial building block. lgcstandards.com This is often achieved through a Friedel-Crafts acylation followed by reduction. nih.govdrugbank.com

For instance, the synthesis can start from 2-methyl benzoic acid, which is halogenated and then acylated with thionyl chloride. google.com This is followed by a Friedel-Crafts reaction to produce a key ketone intermediate. drugbank.comgoogle.com Concurrently, a protected glucose derivative, such as 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone, is prepared from D-gluconolactone. google.com

The coupling of the aryl precursor with the protected glucose derivative is a critical step. This is often achieved via a lithium-halogen exchange on the aryl halide followed by reaction with the gluconolactone (B72293) to form a lactol intermediate. drugbank.com Subsequent reduction of the anomeric hydroxyl group and the ketone, followed by deprotection, yields canagliflozin. medscape.com The formation of hydroxylated derivatives, including this compound, would necessitate alternative or subsequent reaction steps, such as controlled oxidation or the use of different starting materials.

Table 1: Key Intermediates in Canagliflozin Synthesis

Intermediate Structure Role in Synthesis
5-bromo-2-methylbenzoic acid Starting material for the aryl moiety drugbank.com
(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone Key ketone intermediate after Friedel-Crafts acylation drugbank.com
2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone Protected glucose precursor google.com

While the primary goal in canagliflozin synthesis is to maximize the yield and purity of the closed-ring β-anomer, the formation of impurities like this compound (the ring-opened form) needs to be minimized. lgcstandards.com Optimization of reaction conditions is therefore critical.

In the Friedel-Crafts acylation and subsequent reduction steps, the choice of Lewis acid and reducing agent can significantly impact yield and impurity profiles. lgcstandards.comwikipedia.org For example, using TiCl₄ for the acylation and a TiCl₄/NaBH₄ system for the reduction has been reported to be cleaner than methods employing AlCl₃ and BF₃·OEt₂/Et₃SiH. lgcstandards.com

During the C-glycosylation step, the temperature and choice of reagents are crucial for stereoselectivity. Performing the hydrosilylation of the lactol intermediate at 0 °C can favor the desired β-anomer. fda.gov To minimize the formation of the ring-opened this compound, harsh acidic or basic conditions during deprotection steps should be avoided. The stability of the final product and intermediates is also a key consideration, with studies showing that canagliflozin can degrade under certain stress conditions like exposure to UV light. mdpi.com The optimization process often employs Quality by Design (QbD) principles to identify critical process parameters and control the formation of impurities. wikipedia.org

Table 2: Factors Affecting Yield and Purity in Canagliflozin Synthesis

Factor Impact Optimization Strategy
Lewis Acid in Friedel-Crafts Acylation Affects reaction efficiency and side products Use of TiCl₄ instead of AlCl₃ for cleaner reactions lgcstandards.com
Reducing Agent Influences the reduction of the ketone and anomeric position Employing Et₃SiH with a Lewis acid like BF₃·OEt₂ under controlled temperature drugbank.commedscape.com
Temperature of Glycosylation Controls stereoselectivity (α vs. β anomer) Lower temperatures (e.g., 0 °C) favor the β-anomer fda.gov
Deprotection Conditions Can lead to ring-opening or other side reactions Use of mild conditions to preserve the cyclic structure

Investigation of Chemical Derivatization for Enhanced Research Utility

Chemical derivatization of canagliflozin is a valuable tool for studying its properties and interactions. This includes the development of radiolabeled tracers and the study of its fundamental C-glycoside chemistry.

To study the in vivo distribution and target engagement of canagliflozin using Positron Emission Tomography (PET), a radiolabeled version, [¹⁸F]Canagliflozin, has been developed. fda.govacs.org The synthesis of this PET tracer required the preparation of a specific precursor molecule.

The synthetic strategy for the precursor involved creating a canagliflozin analog where the fluorine atom on the phenyl ring is replaced with a group suitable for radiolabeling, such as a boronic ester. fda.govacs.org The synthesis started with the coupling of thiophene (B33073) and a substituted benzoic acid derivative via a Friedel-Crafts reaction. fda.gov Following a series of steps including reduction, glycosylation, and further aryl coupling, a bromo-functionalized canagliflozin analog was produced. fda.gov This intermediate was then converted to the desired pinacol (B44631) boronic ester precursor via a Miyaura borylation reaction. fda.govacs.org

The final radiosynthesis step involves a copper-mediated ¹⁸F-fluorination of the boronic ester precursor. fda.govacs.org This reaction is typically performed at elevated temperatures using a copper catalyst like Cu(OTf)₂(py)₄. acs.org The automated GMP (Good Manufacturing Practice) synthesis of [¹⁸F]Canagliflozin has been established, enabling its use in clinical research. fda.govacs.org

Canagliflozin is a C-glycoside, meaning the anomeric carbon of the glucose moiety is linked to the aglycone via a carbon-carbon bond. This C-C bond is significantly more resistant to enzymatic hydrolysis by glycosidases compared to the C-O bond found in O-glycosides. newdrugapprovals.org This inherent stability is a key feature of the gliflozin class of drugs.

The formation of the C-glycosidic bond is a pivotal step in the synthesis of canagliflozin. As discussed, methods like the reaction of an organometallic aryl species with a gluconolactone or a protected glucal epoxide are employed to create this bond with the desired β-stereochemistry. scielo.brdrugbank.com

Table 3: List of Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
Canagliflozin (1S)-1,5-anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol C₂₄H₂₅FO₅S
This compound Canagliflozin Enantiomer Ring Opening Impurity; (2S,3R,4R,5R)-1-(3-((5-(4-fluorophenyl) thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol C₂₄H₂₇FO₆S
[¹⁸F]Canagliflozin - C₂₄H₂₄¹⁸FFO₅S
Canagliflozin boronic ester precursor - Not explicitly defined in sources
D-Gluconolactone - C₆H₁₀O₆
1,6-Anhydroglucose Levoglucosan C₆H₁₀O₅
Diisobutylaluminum hydride DIBAL-H, i-Bu₂AlH C₈H₁₉Al
Triethylsilane Et₃SiH C₆H₁₆Si
Boron trifluoride diethyl etherate BF₃·OEt₂ C₄H₁₀BF₃O
Titanium tetrachloride TiCl₄ Cl₄Ti
Sodium borohydride NaBH₄ BH₄Na
Thionyl chloride SOCl₂ Cl₂OS
2-methyl benzoic acid o-Toluic acid C₈H₈O₂
5-bromo-2-methylbenzoic acid - C₈H₇BrO₂

Metabolic Formation and Biotransformation Pathways of 1,5 Dihydroxy Canagliflozin

Characterization of 1,5-Dihydroxy Canagliflozin (B192856) as an Impurity or Metabolite of Canagliflozin

1,5-Dihydroxy Canagliflozin is structurally defined as the acyclic, open-chain keto-form isomer of Canagliflozin. Its characterization is multifaceted, as it has been identified as both a process-related impurity during the synthesis and storage of Canagliflozin and as a non-enzymatically formed metabolite in vivo.

As an impurity, its presence is often detected during forced degradation studies designed to assess the stability of the parent drug substance. These studies expose Canagliflozin to stress conditions such as acid, base, heat, and oxidation, which can induce the chemical transformation that forms the 1,5-dihydroxy isomer. Its formation under these conditions highlights a potential degradation pathway that must be controlled during manufacturing and formulation.

Context of IdentificationNature of CompoundPrimary Formation MechanismSignificance
Pharmaceutical Drug Substance/ProductProcess Impurity / DegradantChemical degradation during synthesis, formulation, or storage (e.g., acid-catalyzed hydrolysis/isomerization).A critical quality attribute monitored to ensure product purity and stability.
In Vivo Metabolism StudiesMetaboliteNon-enzymatic isomerization in a physiological aqueous environment.Part of the human metabolic profile, although not a major circulating component.
Forced Degradation StudiesDegradantChemically induced isomerization under stress conditions (acid, heat).Helps elucidate potential degradation pathways and develop stability-indicating analytical methods.

Exploration of Non-Enzymatic Degradation Pathways Contributing to this compound Formation (e.g., Furanose Isomerization)

The primary route to the formation of this compound is a non-enzymatic chemical transformation involving the glucose moiety of the parent molecule. Canagliflozin is a C-glucoside, where the glucose is linked to the aglycone via a stable carbon-carbon bond. However, the pyranose (six-membered) ring of the glucose itself can undergo isomerization.

This process involves an equilibrium between the cyclic pyranose form, the acyclic open-chain keto form (this compound), and a cyclic furanose (five-membered ring) form. The critical step is the opening of the pyranose ring to yield the transient acyclic aldehyde, which exists in equilibrium with its keto tautomer. This transformation is notably catalyzed under acidic conditions but can also occur in neutral aqueous solutions, such as physiological fluids. This mechanism explains its presence as both a degradation product in acidic pharmaceutical preparations and as a non-enzymatically generated metabolite in vivo.

ConditionEnvironmentMechanismOutcome
Acidic pHForced Degradation / Gastric FluidAcid-catalyzed ring-opening of the pyranose structure.Significant formation of the 1,5-dihydroxy isomer and other degradants.
Neutral Aqueous SolutionPhysiological Conditions (e.g., plasma) / In Vitro BuffersSpontaneous, equilibrium-driven pyranose-furanose isomerization via the open-chain intermediate.Low-level, steady-state formation of the 1,5-dihydroxy isomer.
Thermal StressStorage / ManufacturingIncreased kinetic energy accelerates the rate of isomerization.Potential for increased levels of the impurity over time.

Comparative Analysis of Metabolic Profiles across Different Biological Systems and In Vitro Models

The metabolic profile of Canagliflozin, including the relative importance of its various pathways, shows conservation but also quantitative differences across species and experimental systems.

Humans: The metabolic profile in humans is dominated by UGT-mediated glucuronidation, with M5 and M7 being the most abundant metabolites in plasma and excreta. Oxidative metabolites (M6, M9) are minor. The parent drug, Canagliflozin, is the primary circulating active component. This compound is not reported as a major circulating entity, consistent with its formation via a minor, non-enzymatic pathway.

Preclinical Species (Rat, Dog): The metabolic pathways in rats and dogs are qualitatively similar to humans, with O-glucuronidation being the predominant route. However, quantitative differences exist. For instance, the ratio of M5 to M7 or the extent of minor oxidative metabolism may vary due to species-specific differences in the expression and activity of UGT and CYP enzymes. The fundamental pathways remain conserved, providing a valid basis for preclinical studies.

In Vitro Models:

Human Liver Microsomes (HLMs): HLMs are instrumental in identifying the specific enzymes involved. When incubated with Canagliflozin and the cofactor UDPGA, HLMs demonstrate robust formation of M5 and M7, confirming the role of UGTs. When incubated with the cofactor NADPH, the formation of oxidative metabolites like M9 is observed, confirming the role of CYPs.

Hepatocytes: Incubations with cryopreserved human hepatocytes provide a more complete model that includes both Phase I and Phase II enzymes as well as transporters. These studies corroborate the findings from microsomes, showing that glucuronidation is the main pathway.

The non-enzymatic formation of this compound is a chemical phenomenon that can occur in any of these aqueous-based systems, complicating the interpretation of results from in vitro incubations unless specifically controlled for and analyzed.

SystemMajor PathwayMajor MetabolitesMinor PathwayMinor MetabolitesFormation of this compound
HumansO-Glucuronidation (UGT1A9, UGT2B4)M5, M7Oxidation (CYP3A4)M9, M6Plausible via non-enzymatic isomerization; not a major circulating metabolite.
Rats / DogsO-GlucuronidationM5, M7 (ratios may vary)OxidationOxidative metabolitesQualitatively similar to humans.
Human Liver MicrosomesDependent on cofactors (UDPGA for UGTs, NADPH for CYPs)M5, M7 (with UDPGA)N/A (pathways studied separately)M9 (with NADPH)Possible via chemical isomerization in buffer.
Human HepatocytesO-GlucuronidationM5, M7OxidationM9, M6Possible via chemical isomerization in culture medium.

Structural Characterization and Isomerism of 1,5 Dihydroxy Canagliflozin

Elucidation of Specific Stereoisomers and Regioisomers, including Furanose Forms

1,5-Dihydroxy Canagliflozin (B192856) is a derivative of Canagliflozin, featuring two additional hydroxyl groups on the glucose moiety. smolecule.com The specific stereochemistry of these hydroxyl groups is critical to the molecule's identity and function. The systematic name for one of its isomers is (2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol. lgcstandards.com

The introduction of hydroxyl groups at the C1 and C5 positions of the pyranose ring of Canagliflozin leads to the formation of 1,5-Dihydroxy Canagliflozin. This open-chain hexitol (B1215160) form exists in equilibrium with cyclic hemiacetal forms.

Furanose Forms:

Besides the more common pyranose (six-membered ring) form of sugars, the glucose moiety of Canagliflozin and its derivatives can also exist in a furanose (five-membered ring) form. This occurs through the formation of a hemiacetal between the aldehyde at C1 and the hydroxyl group at C4.

One such furanose isomer of a related compound is identified as 1,4-Anhydro-1,5-dihydroxy Canagliflozin. synthinkchemicals.compharmaffiliates.com Its systematic name is (2R,3R,4R)-2-((R)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol. pharmaffiliates.com Another described furanose impurity has the chemical name (3R,4R)-2-((S)-1,2-Dihydroxyethyl)-5-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydrofuran-3,4-diol. synzeal.com These furanose forms are considered impurities in the synthesis of Canagliflozin and represent important regioisomers that require careful characterization. synthinkchemicals.comsynzeal.com The formation of the furanose ring involves a dehydration reaction from the open-chain form. smolecule.com These isomers can exist as a mixture of anomers. smolecule.com

The presence of multiple chiral centers in both the open-chain and cyclic forms gives rise to a variety of stereoisomers. The specific spatial arrangement of the hydroxyl groups and the aglycone moiety defines each unique isomer.

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure, including the stereochemistry of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed. cjsc.ac.cn

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For instance, in a related Canagliflozin compound, specific chemical shifts (δ) are observed for the methyl protons, the sugar protons, and the aromatic protons of the phenyl and thiophene (B33073) rings. acs.org

¹³C NMR: Reveals the number and type of carbon atoms, distinguishing between aliphatic and aromatic carbons.

Fluorine NMR (¹⁹F NMR): This technique is particularly useful for confirming the presence and environment of the fluorine atom on the phenyl ring. lgcstandards.com

A certificate of analysis for this compound confirms that its structure conforms to what is expected based on NMR data. lgcstandards.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps to confirm the molecular formula. cjsc.ac.cn

Electrospray Ionization (ESI): This soft ionization technique is commonly used for analyzing polar molecules like this compound. It often results in the formation of adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺. researchgate.net For Canagliflozin, an ammonium adduct is observed at m/z 462. acs.org

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS experiments provide valuable information about the different structural components of the molecule, aiding in the identification of the aglycone and the sugar moiety. researchgate.net

The molecular formula of this compound is C₂₄H₂₇FO₆S, with a molecular weight of approximately 462.53 g/mol . smolecule.comlgcstandards.com

Spectroscopic Data for this compound and Related Compounds
TechniqueObservationReference
¹H NMRConforms to the expected structure. lgcstandards.com
¹⁹F NMRConforms to the expected structure. lgcstandards.com
Mass Spectrometry (MS)Conforms to the expected structure. lgcstandards.com
Molecular FormulaC₂₄H₂₇FO₆S smolecule.comlgcstandards.com
Molecular Weight~462.53 g/mol smolecule.comlgcstandards.com

Computational Chemistry Approaches for Conformer Analysis and Structural Dynamics

Computational chemistry provides valuable insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of this compound. These methods complement experimental data and aid in understanding its interaction with biological targets.

Molecular Docking:

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a receptor. For example, computational docking studies have been performed on Canagliflozin with its target protein to understand the binding interactions. mdpi.com Similar studies on this compound could elucidate how the additional hydroxyl groups influence its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations:

MD simulations can model the movement of atoms in the molecule over time, providing a dynamic picture of its conformational landscape. This is crucial for understanding how the molecule behaves in a solution or a biological environment. These simulations can reveal stable conformers and the energy barriers between them.

Quantum Mechanical (QM) Calculations:

QM methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of the molecule with high accuracy. These calculations can help to predict spectroscopic properties (like NMR chemical shifts), which can then be compared with experimental data for structural validation.

Analytical Methodologies for the Detection and Quantification of 1,5 Dihydroxy Canagliflozin

Considerations for Sample Preparation and Matrix Effects in Biological and Synthetic Samples

Based on a comprehensive review of the available scientific literature, there is no specific information regarding a metabolite identified as "1,5-Dihydroxy Canagliflozin" or its mechanistic actions. The primary metabolic pathways for canagliflozin (B192856) involve O-glucuronidation, leading to the formation of two main, pharmacologically inactive metabolites, M5 and M7. jnjmedicalconnect.comnih.govresearchgate.net Oxidative metabolism is a minor pathway. jnjmedicalconnect.comdrugbank.com

Specifically, in vitro studies have confirmed that the major metabolites, M5 and M7, are inactive with respect to the inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2). jnjmedicalconnect.com

Due to the absence of data for a compound specifically named "this compound" in the scientific literature, it is not possible to provide the requested detailed analysis of its interaction with SGLT, drug-metabolizing enzymes, or transporters as outlined. All available mechanistic and interaction data pertains to the parent compound, canagliflozin.

Mechanistic Investigations of 1,5 Dihydroxy Canagliflozin in Preclinical and in Vitro Models

Investigation of Cellular and Molecular Pathway Modulation

Effects on Glucose Metabolism and Transport in Cellular Models

In vitro studies have been fundamental in characterizing the pharmacodynamic effects of canagliflozin (B192856) on glucose transport. Using cellular models, such as Chinese hamster ovary-K (CHO-K) cells engineered to express human, rat, or mouse SGLT2 and SGLT1, researchers have quantified the compound's inhibitory potency. For instance, canagliflozin has demonstrated potent and selective inhibition of SGLT2 over SGLT1. nih.govplos.orgnih.gov Studies using L6 myoblasts, a rat skeletal muscle cell line, have further explored its effects on facilitative glucose transport. nih.govresearchgate.net These cellular assays confirm that by selectively targeting SGLT2, canagliflozin effectively reduces the capacity of cells to reabsorb glucose, a mechanism that is central to its therapeutic action. nih.govplos.org

Modulation of Intracellular Signaling Pathways (e.g., mTOR/HIF-1α) in Cellular Systems

Beyond its effects on glucose transporters, canagliflozin has been shown to modulate key intracellular signaling pathways involved in cellular stress responses and metabolism. Research in hepatocellular carcinoma (HCC) cell lines under hypoxic (low oxygen) conditions revealed that canagliflozin can significantly inhibit the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govnih.govresearchgate.net HIF-1α is a critical transcription factor that promotes adaptation to hypoxia, often by stimulating angiogenesis and glycolysis, which are vital for tumor growth. nih.gov

The reduction in HIF-1α protein levels by canagliflozin is not due to enhanced degradation but rather to the inhibition of its synthesis. nih.govnih.gov This effect is mediated through the suppression of the AKT/mTOR (Protein Kinase B/mammalian Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.govresearchgate.net By inhibiting the AKT/mTOR pathway, canagliflozin effectively decreases the translation of HIF-1α mRNA into protein. nih.gov This mechanism has been observed to reduce the expression of HIF-1α target genes, such as those involved in angiogenesis (e.g., VEGF) and glycolysis. nih.govnih.gov

Biochemical and Physiological Effects in In Vivo Preclinical Models

Influence on Mineral and Electrolyte Metabolism Pathways (e.g., FGF23, PTH, 1,25-dihydroxyvitamin D)

Preclinical studies in animal models have identified effects of canagliflozin on mineral and electrolyte balance. In healthy volunteer studies, administration of canagliflozin led to notable changes in the biomarkers that regulate phosphate (B84403) and calcium homeostasis. mdpi.com Specifically, treatment was associated with an increase in serum phosphate, which in turn triggered a cascade of hormonal adjustments. mdpi.com

These adjustments include a rise in Fibroblast Growth Factor 23 (FGF23), a hormone that promotes renal phosphate excretion. mdpi.com The increase in FGF23 is believed to be a compensatory response to elevated serum phosphorus. mdpi.comnih.gov Concurrently, levels of 1,25-dihydroxyvitamin D, the active form of vitamin D, were observed to decrease, an effect consistent with the known action of elevated FGF23 to suppress its production. mdpi.comnih.gov Furthermore, Parathyroid Hormone (PTH) levels were found to increase, likely a secondary response to the reduction in 1,25-dihydroxyvitamin D and potential alterations in calcium absorption. mdpi.comnih.gov In rat models, canagliflozin has also been linked to increased intestinal calcium absorption and hypercalciuria (elevated urinary calcium). tandfonline.com

BiomarkerObserved Effect with CanagliflozinPotential Mechanism
Serum PhosphateIncreaseEnhanced renal tubular reabsorption of phosphate. mdpi.com
FGF23IncreaseCompensatory response to increased serum phosphate. mdpi.comnih.gov
1,25-dihydroxyvitamin DDecreaseSuppression by elevated FGF23. mdpi.comnih.gov
Parathyroid Hormone (PTH)IncreaseResponse to decreased 1,25-dihydroxyvitamin D and altered calcium levels. mdpi.comnih.gov

Exploration of Effects on Glucose Excretion and Renal Threshold in Animal Models

The primary physiological effect of canagliflozin is to enhance urinary glucose excretion (UGE) by lowering the renal threshold for glucose (RTG). nih.govplos.orgnih.gov The RTG is the blood glucose concentration above which glucose begins to be excreted in the urine. In healthy individuals, this threshold is high enough that virtually all filtered glucose is reabsorbed.

Animal ModelConditionRenal Threshold for Glucose (RTG)
Zucker Diabetic Fatty (ZDF) RatsUntreated (Vehicle)~415 mg/dL nih.govplos.org
Zucker Diabetic Fatty (ZDF) RatsTreated with Canagliflozin (1 mg/kg)~94 mg/dL nih.govplos.orgnih.gov

Neurobiological Investigations in Animal Models (e.g., neuroinflammation, synaptic plasticity)

Emerging preclinical research suggests that canagliflozin may have protective effects within the central nervous system. Neuroinflammation is recognized as a key factor in the cognitive dysfunction associated with metabolic diseases. nih.gov Studies in animal models have begun to explore the neuroprotective potential of SGLT2 inhibitors.

In a mouse model of chronic unpredictable mild stress, canagliflozin demonstrated antidepressant-like activity. nih.gov It was found to attenuate neuroinflammation and mitigate the activation of immune cells in the brain. nih.gov The mechanism appears to involve the modulation of autophagic signaling through the AMPK/mTOR pathway. nih.gov Other SGLT2 inhibitors have been shown to improve hippocampal synaptic plasticity and prevent cognitive decline in animal models of obesity and diabetes, suggesting a class effect. nih.gov Specifically, canagliflozin has been shown to alleviate high glucose-induced inflammatory toxicity in microglia, the primary immune cells of the brain, by modulating signaling pathways such as NFκB, JNK, and p38. nih.gov These findings point towards a potential role for canagliflozin in counteracting the neurological complications associated with hyperglycemia and metabolic stress.

Comparative Academic Studies of 1,5 Dihydroxy Canagliflozin

Comparison of Enzymatic Interactions and Metabolic Fate with Canagliflozin (B192856) and Other SGLT2 Inhibitors

The metabolic fate of 1,5-Dihydroxy Canagliflozin is intrinsically linked to the biotransformation of its parent compound, canagliflozin. In humans, the primary metabolic pathway for canagliflozin is not oxidation but O-glucuronidation, which is a high-capacity process. jnjmedicalconnect.comjnjmedicalconnect.com This process is mediated predominantly by two uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes: UGT1A9 and UGT2B4. jnjmedicalconnect.comnih.govwikipedia.org These enzymes conjugate glucuronic acid to the hydroxyl groups on the glucose moiety of canagliflozin, forming two major, pharmacologically inactive O-glucuronide metabolites, designated as M5 and M7. jnjmedicalconnect.comnih.govresearchgate.net

The formation of hydroxylated metabolites like this compound represents a minor metabolic pathway in humans, accounting for approximately 7% of canagliflozin's metabolism. jnjmedicalconnect.comnih.govdrugbank.comnih.gov This oxidative metabolism is mediated primarily by the cytochrome P450 enzyme CYP3A4. jnjmedicalconnect.comdrugbank.comnih.govscielo.br The resulting hydroxylated metabolite, also identified as M9 in some studies, is subsequently found in feces, accounting for about 7% of an administered radioactive dose of canagliflozin. jnjmedicalconnect.comnih.govnih.goveuropa.eu

In contrast to humans, the primary metabolic clearance pathway for canagliflozin in animal models such as mice and rats is oxidation. nih.govresearchgate.net Studies in rats have identified several oxidation and hydroxylation metabolites. rjptonline.org This difference in primary metabolic routes highlights species-specific variations in drug metabolism.

The metabolic pathways of other SGLT2 inhibitors also primarily involve glucuronidation. Dapagliflozin (B1669812) is metabolized mainly by UGT1A9 to form the inactive dapagliflozin 3-O-glucuronide. scielo.br Similarly, empagliflozin (B1684318) undergoes glucuronidation to form several glucuronide metabolites. uliege.be The reliance on high-capacity UGT pathways for metabolism is a common feature among these gliflozins. europa.eu

Table 1: Comparative Metabolic Pathways of Canagliflozin

Feature Canagliflozin (Parent Compound) This compound (Hydroxylated Metabolite) Other SGLT2 Inhibitors (e.g., Dapagliflozin)
Primary Metabolic Pathway (Humans) O-glucuronidation jnjmedicalconnect.comjnjmedicalconnect.com Further metabolism (e.g., glucuronidation) O-glucuronidation scielo.br
Primary Enzymes (Humans) UGT1A9, UGT2B4 jnjmedicalconnect.comnih.gov N/A UGT1A9 scielo.br
Minor Metabolic Pathway (Humans) Oxidation (Hydroxylation) (~7%) jnjmedicalconnect.comnih.gov N/A N/A
Enzymes for Minor Pathway CYP3A4 drugbank.comnih.gov Formed by CYP3A4 drugbank.comnih.gov N/A
Primary Excretion Route Feces (as unchanged drug and metabolites) nih.govnih.gov Feces nih.govnih.gov Urine and Feces (as metabolites)
Activity of Major Metabolites Inactive (M5, M7 glucuronides) jnjmedicalconnect.comnih.govresearchgate.net Inactive nih.gov Inactive

Analytical Methodological Comparisons for Specificity and Sensitivity in Detecting this compound versus Canagliflozin

The detection and quantification of canagliflozin and its metabolites, including this compound, in biological matrices require highly specific and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering the necessary selectivity to differentiate the parent drug from its structurally similar metabolites. researchgate.netresearchgate.netresearchgate.net

Several validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods have been developed for the simultaneous determination of canagliflozin and its key metabolites in plasma. nih.govnih.gov These methods achieve specificity through a combination of chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM). In MRM mode, specific precursor-to-product ion transitions are monitored for each analyte, ensuring that only the compound of interest is quantified, even in a complex matrix like plasma.

For canagliflozin, a common MRM transition is m/z 462.0 → m/z 191.1. nih.govnih.gov For the hydroxylated metabolite (M9), the transition monitored is m/z 478.0 → m/z 267.0. nih.govnih.gov The difference in the precursor ion mass (462.0 for canagliflozin vs. 478.0 for the hydroxylated metabolite) reflects the addition of an oxygen atom, allowing the mass spectrometer to clearly distinguish between the two compounds. The chromatographic step further ensures separation, with the parent drug and its metabolites having distinct retention times. nih.gov

These LC-MS/MS methods are characterized by high sensitivity, with lower limits of quantification (LLOQ) for canagliflozin in plasma typically in the low ng/mL range (e.g., 10 ng/mL). nih.govresearchgate.net The methods are validated for linearity, accuracy, precision, and stability according to regulatory guidelines, making them suitable for pharmacokinetic studies. nih.govresearchgate.netresearchgate.net While HPLC-UV methods exist for canagliflozin, they generally lack the sensitivity and specificity of LC-MS/MS required to analyze low-concentration metabolites simultaneously with the parent drug. researchgate.net

Table 3: Comparison of Analytical Method Parameters for Canagliflozin and its Hydroxylated Metabolite

Parameter Canagliflozin This compound (as M9) Reference
Analytical Technique UPLC-MS/MS UPLC-MS/MS nih.govnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Positive Electrospray Ionization (ESI+) nih.govnih.gov
Precursor Ion (m/z) 462.0 or 461.9 478.0 nih.govnih.govnih.gov
Product Ion (m/z) 191.1 or 267.2 267.0 nih.govnih.govnih.gov
Typical LLOQ in Plasma ~10-25 ng/mL Quantified, but specific LLOQ not always reported nih.govresearchgate.net
Extraction Method Solid-Phase Extraction or Liquid-Liquid Extraction Solid-Phase Extraction or Liquid-Liquid Extraction nih.govnih.gov

Future Directions in Academic Research on 1,5 Dihydroxy Canagliflozin

Elucidating the Complete Metabolomic Profile of Canagliflozin (B192856), Including Minor Metabolites and Impurities

A primary avenue for future research will be the comprehensive characterization of Canagliflozin's metabolome. While oxidation is a known minor metabolic pathway for Canagliflozin, the specific dihydroxy isomers and other trace metabolites have not been fully identified. researchgate.net High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in identifying and structurally elucidating these minor metabolites in various biological matrices. proquest.com

Key Research Objectives:

Identification of Novel Metabolites: Employing untargeted metabolomics approaches to discover previously uncharacterized metabolites of Canagliflozin, including various dihydroxy isomers.

Impurity Profiling: Characterizing process-related impurities and degradation products that may share structural similarities with metabolites like 1,5-Dihydroxy Canagliflozin. synzeal.comsynthinkchemicals.com

Quantitative Analysis: Developing sensitive and validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of these minor metabolites in plasma, urine, and feces. healthinformaticsjournal.com

A hypothetical summary of potential minor metabolites that could be targeted for identification is presented in the table below.

Potential Metabolite/Impurity Predicted Metabolic Pathway Analytical Identification Method
This compoundCytochrome P450-mediated dihydroxylationLC-HRMS, NMR
Other Dihydroxy IsomersCytochrome P450-mediated dihydroxylationLC-HRMS, NMR
Hydroxy-O-glucuronide ConjugatesSequential oxidation and glucuronidationLC-HRMS/MS
Oxidative Degradation ProductsChemical degradationLC-HRMS, Forced degradation studies

Advanced Mechanistic Studies on Specific Cellular and Molecular Targets of the Dihydroxy Metabolite

Understanding the biological activity of this compound is crucial. While the major glucuronide metabolites are known to be inactive, the pharmacological profile of hydroxylated metabolites is less understood. drugbank.comnih.gov Future research will likely focus on whether these metabolites retain any activity at the sodium-glucose co-transporter 2 (SGLT2) or if they interact with other cellular targets, potentially leading to off-target effects. nih.govmdpi.com

Areas for Mechanistic Investigation:

SGLT2 Inhibition Assays: Evaluating the in vitro inhibitory potency of synthesized this compound against SGLT2 to determine if it retains pharmacological activity.

Off-Target Screening: Screening the dihydroxy metabolite against a panel of receptors, enzymes, and ion channels to identify potential unanticipated biological interactions.

Cellular Pathway Analysis: Investigating the effects of the metabolite on cellular signaling pathways, particularly those related to oxidative stress and inflammation, given the known antioxidant properties of SGLT2 inhibitors. mdpi.com

Development of Novel Analytical Standards and Reference Materials for Related Compounds

A significant hurdle in studying minor metabolites is the lack of commercially available analytical standards. The synthesis and certification of reference materials for this compound and other related compounds are essential for accurate quantification and toxicological assessment. synzeal.comsynthinkchemicals.com

Priorities for Standard Development:

Chemical Synthesis: Devising and optimizing synthetic routes for this compound and other hydroxylated derivatives. medkoo.comnewdrugapprovals.orgacs.org

Structural Characterization: Thoroughly characterizing the synthesized standards using techniques like NMR, MS, and X-ray crystallography to confirm their identity and purity. researchgate.net

Certified Reference Materials: Establishing these synthesized compounds as certified reference materials for use in regulatory filings and quality control laboratories.

The table below outlines the necessary characterization for a new reference standard.

Analytical Technique Purpose
¹H and ¹³C NMRStructural elucidation and confirmation
High-Resolution Mass SpectrometryAccurate mass determination and elemental composition
HPLC/UPLCPurity assessment
FTIR SpectroscopyIdentification of functional groups
X-ray CrystallographyDetermination of three-dimensional structure

Computational Modeling for Predicting Biotransformation and Interaction Profiles

In silico approaches are becoming increasingly valuable for predicting the metabolic fate of drugs and the potential bioactivity of their metabolites. researchgate.net Computational modeling can guide experimental studies by identifying likely sites of metabolism on the Canagliflozin molecule and predicting the interaction of metabolites like this compound with biological targets.

Computational Research Focus:

Metabolism Prediction: Using software that models cytochrome P450 (CYP) enzyme activity to predict the most probable sites of hydroxylation on the Canagliflozin structure. nih.govnih.gov

Molecular Docking: Performing docking studies to simulate the binding of this compound to the SGLT2 transporter and other potential off-targets.

Toxicity Prediction: Employing in silico toxicology software to predict the potential for adverse effects of uncharacterized metabolites, helping to prioritize which compounds require further investigation. nih.gov

Exploration of Potential Unanticipated Biological Activities of Related Compounds

The pleiotropic effects of SGLT2 inhibitors suggest that their biological actions may extend beyond SGLT2 inhibition. mdpi.comnih.gov It is conceivable that metabolites of Canagliflozin, including dihydroxy derivatives, could contribute to these effects or have novel activities of their own. Future research should explore these possibilities.

Potential Areas of Exploration:

Anti-inflammatory and Antioxidant Effects: Investigating whether hydroxylated metabolites can modulate inflammatory pathways or exhibit direct antioxidant activity.

Impact on Cellular Metabolism: Assessing the effects of these compounds on mitochondrial function and other metabolic pathways in various cell types. nih.govnih.govplos.org

Interaction with Other Transporters: Determining if dihydroxy metabolites interact with other solute carriers or transporters, which could reveal new mechanisms of action.

Q & A

Q. What are the primary pharmacological mechanisms underlying canagliflozin’s effects on glycemic control and cardiovascular outcomes?

Canagliflozin inhibits SGLT2, reducing renal glucose reabsorption and promoting urinary glucose excretion. Beyond glycemic control, it lowers blood pressure, body weight, and albuminuria. Cardiovascular benefits are attributed to hemodynamic improvements and metabolic effects (e.g., ketone body utilization). Key endpoints include reductions in HbA1c (0.59–0.8% vs. placebo), cardiovascular death, and hospitalization for heart failure .

Q. Which experimental models are validated for assessing canagliflozin’s renal protective effects?

Preclinical studies often use ApoE-/- mice with atherosclerosis to evaluate renal outcomes, focusing on albuminuria reduction and glomerular filtration rate (eGFR) preservation. Clinically, the CANVAS Program and CREDENCE trial employed patients with type 2 diabetes and high cardiovascular or renal risk, monitoring sustained eGFR declines and renal-replacement therapy needs .

Q. What standardized protocols exist for evaluating canagliflozin’s impact on HbA1c in clinical trials?

Trials typically use placebo-controlled, double-blind designs with a 26-week duration for glycemic endpoints. HbA1c reductions are stratified by dose (100 mg vs. 300 mg) and background therapies (e.g., metformin). Meta-analyses recommend reporting placebo-subtracted changes (e.g., −1.08% for monotherapy) and achievement of HbA1c <7% (RR 1.75–2.28 vs. placebo) .

Advanced Research Questions

Q. How should researchers reconcile contradictory findings on canagliflozin’s safety profile, particularly cardiovascular benefits vs. amputation risks?

Conduct stratified analyses by baseline risk factors (e.g., peripheral vascular disease). In the CANVAS Program, amputation risk (HR 1.97) was elevated but confined to toe/metatarsal levels. Use adjusted hazard ratios and sensitivity analyses to distinguish drug effects from confounding variables. Post hoc analyses in CREDENCE found no increased amputation risk in chronic kidney disease (CKD) populations, highlighting context-dependent safety profiles .

Q. What methodological considerations are critical when integrating metabolomics data with cardiovascular endpoints in canagliflozin studies?

Combine hepatic transcriptomics (e.g., RNA sequencing for arginine synthesis pathways) with targeted metabolomics (e.g., LC-MS for amino acids like L-arginine and L-citrulline). Normalize data to baseline metabolic profiles and adjust for confounders (e.g., diet, comorbidities). In murine models, canagliflozin altered hepatic amino acid levels linked to atherosclerosis progression .

Q. How can factorial design methodologies optimize canagliflozin’s formulation parameters for enhanced dissolution profiles?

Apply 2³-factorial designs to test variables like excipient concentration (e.g., sodium starch glycolate at 5–10%), spheronization speed (600–900 rpm), and time (10–15 minutes). Response surfaces model disintegration time and drug release at 10 minutes (R² >0.9). Validate optimized pellets using dissolution testing under biorelevant conditions .

Q. What statistical approaches mitigate overinterpretation of subgroup effects in post hoc analyses of canagliflozin trials?

Predefine subgroup hypotheses to reduce type I errors. Use interaction tests (e.g., Cox proportional hazards models) and avoid unadjusted multiplicity. In CREDENCE, subgroup analyses for heart failure outcomes were stratified by baseline CKD severity, with absolute risk reductions weighted by population risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.